5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol
Description
Significance of Heterocyclic Systems in the Design and Discovery of Bioactive Molecules
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their ring, are a cornerstone of medicinal chemistry. ijnrd.org Their prevalence is striking, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov This widespread presence is a testament to their structural versatility and their ability to interact with a wide range of biological targets.
The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings. iipseries.org These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.gov Heterocyclic scaffolds provide a three-dimensional framework that medicinal chemists can strategically modify to achieve desired pharmacological effects, making them indispensable in the quest for novel therapeutics. rsc.org Their role is evident in numerous approved drugs across a vast spectrum of diseases, from infections to cancer. iipseries.org
Evolution and Versatility of the 1,3,4-Oxadiazole (B1194373) Ring System
Among the myriad of heterocyclic structures, the five-membered 1,3,4-oxadiazole ring has garnered significant attention from researchers. ijper.orgresearchgate.net This scaffold, containing one oxygen and two nitrogen atoms, is a bioisostere for amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its chemical structure, yet potentially improving its biological activity and metabolic stability. researchgate.netnih.gov
The 1,3,4-oxadiazole nucleus is a privileged scaffold, appearing in a multitude of compounds with a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.com Derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, anticonvulsant, antidiabetic, and antiviral properties, among others. openmedicinalchemistryjournal.combiointerfaceresearch.comlongdom.org This remarkable versatility has made the 1,3,4-oxadiazole ring a focal point in the development of new therapeutic agents. mdpi.comrroij.com Marketed drugs containing this scaffold, such as the antiretroviral Raltegravir and the anticancer agent Zibotentan, highlight its clinical significance. nih.govbiointerfaceresearch.com
The 2,5-disubstituted 1,3,4-oxadiazoles are a particularly well-studied class. The general synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic solution, followed by acidification. nih.govopenmedicinalchemistryjournal.com This accessibility allows for the creation of diverse libraries of compounds for biological screening.
Rationale for Investigating 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol and its Derivatives within the Context of Emerging Research Areas
While extensive research exists for the 1,3,4-oxadiazole-2-thiol (B52307) scaffold, specific detailed studies on the 5-(3-Phenylpropyl) derivative are not widely available in the public domain. However, a strong rationale for its investigation can be constructed based on the known properties of its constituent chemical motifs.
The core of the molecule, 5-substituted-1,3,4-oxadiazole-2-thiol , is a known pharmacophore. The thiol (-SH) group is of particular interest as it can exist in a tautomeric equilibrium with a thione (C=S) form. nih.gov This group enhances the biological activities of the oxadiazole ring and provides a reactive handle for further chemical modification, for instance, through S-alkylation to create new derivatives. asianpubs.orgnih.gov
Lipophilicity: The phenylpropyl tail increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
Flexibility: The propyl chain provides conformational flexibility, allowing the molecule to adapt its shape to fit optimally into a binding site.
Aromatic Interactions: The terminal phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.
The investigation of This compound and its derivatives is therefore driven by the hypothesis that the combination of the versatile 1,3,4-oxadiazole-2-thiol core with the lipophilic and flexible 3-phenylpropyl side chain could lead to novel compounds with unique and potent biological activities. Research in this area would likely focus on synthesizing the compound and its derivatives and screening them for a range of therapeutic applications, drawing inspiration from the activities of related compounds.
Table 1: Potential Biological Activities for Investigation Based on Related 1,3,4-Oxadiazole Derivatives
| Biological Activity | Rationale based on Scaffold | Example of Related Compound Class |
|---|---|---|
| Antimicrobial | The 1,3,4-oxadiazole ring is a common feature in many antimicrobial agents. jchemrev.com | 5-Aryl-2-thio-1,3,4-oxadiazoles have shown activity against various bacterial and fungal strains. longdom.orgresearchgate.net |
| Anticancer | Numerous 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines by targeting enzymes like thymidine (B127349) phosphorylase. biointerfaceresearch.commdpi.comnih.gov | Derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) have been investigated for their antitumor properties. researchgate.net |
| Anti-inflammatory | The scaffold has been incorporated into molecules designed to have anti-inflammatory effects. rroij.com | 5-Pyridyl-1,3,4-oxadiazole-2-thiol has been evaluated for anti-inflammatory activity. jchemrev.com |
| Anticonvulsant | The 1,3,4-oxadiazole nucleus is present in compounds designed as anticonvulsant agents. researchgate.net | 2-Amino-5-substituted-1,3,4-oxadiazoles have shown anticonvulsant potential. longdom.org |
| Antioxidant | Derivatives containing the 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their antioxidant capabilities. uobaghdad.edu.iq | Novel heterocyclic derivatives from 2-thiol-5-phenyl-1,3,4-oxadiazole have shown free radical scavenging activity. uobaghdad.edu.iq |
Structure
3D Structure
Properties
IUPAC Name |
5-(3-phenylpropyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c15-11-13-12-10(14-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBARPYEHOZJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies and Tailored Derivatization of 5 3 Phenylpropyl 1,3,4 Oxadiazole 2 Thiol
Advanced Retrosynthetic Analysis for the Target Compound’s Molecular Architecture
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol, the analysis begins by identifying the key functional groups and the heterocyclic core.
The primary disconnection points are:
The sulfur-hydrogen (S-H) bond of the thiol group, suggesting its formation from a thione precursor in the final step or its use as a nucleophile for further derivatization.
The C5-carbon bond connecting the 3-phenylpropyl side chain to the oxadiazole ring.
The bonds within the 1,3,4-oxadiazole (B1194373) ring itself, leading back to acyclic precursors.
Following this logic, the 1,3,4-oxadiazole-2-thiol (B52307) ring is retrosynthetically cleaved via a [C-O] and [C-N] disconnection. This approach points to a well-established cyclization reaction. The key precursors are identified as 4-phenylbutanoic acid hydrazide and carbon disulfide . The 4-phenylbutanoic acid hydrazide already contains the required 3-phenylpropyl side chain, ensuring its regioselective placement at the C5 position. This hydrazide can be readily prepared from 4-phenylbutanoic acid , a commercially available starting material, through esterification followed by hydrazinolysis. This multi-step disconnection strategy provides a clear and efficient pathway to the target molecule from simple precursors.
Optimized Synthetic Pathways to the 1,3,4-Oxadiazole Core
The construction of the 1,3,4-oxadiazole ring is a critical step in the synthesis. Several methodologies exist, with the choice depending on the desired substitution pattern and available starting materials.
The most direct and widely employed method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium. jchemrev.comnih.gov This one-pot reaction proceeds by nucleophilic attack of the hydrazide onto the carbon disulfide, followed by an intramolecular cyclization and dehydration to form the stable oxadiazole ring.
For the target compound, 4-phenylbutanoic acid hydrazide is treated with carbon disulfide in the presence of a base such as potassium hydroxide dissolved in an alcoholic solvent like ethanol. nih.govacs.org The reaction mixture is typically heated under reflux. The base facilitates the formation of a dithiocarbazate intermediate, which then cyclizes. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, neutralizes the potassium salt and precipitates the final product, this compound. jchemrev.com This method is highly efficient and provides good yields.
Table 1: Representative Conditions for Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
| Acid Hydrazide Precursor | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aroyl Hydrazides | CS₂, KOH | Ethanol | 4-7 hours | 81-89% | growingscience.com |
| Furan-2-carboxylic acid hydrazide | CS₂, KOH | Ethanol | Not Specified | Not Specified | nih.gov |
| Piperonylic acid hydrazide | CS₂, KOH | Ethanol | Not Specified | Not Specified | nih.gov |
| 4-Aminobenzoyl hydrazide | CS₂ | Not Specified | Not Specified | Not Specified | asianpubs.org |
While the reaction with carbon disulfide is predominant, other routes can be considered. One alternative involves the cyclization of acylthiosemicarbazides. nih.gov An acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized using various reagents. For instance, dehydrative cyclization can be achieved using agents like tosyl chloride in pyridine to yield 2-amino-substituted-1,3,4-oxadiazoles, which could potentially be converted to the thiol derivative. jchemrev.com
Another broad strategy for forming the 1,3,4-oxadiazole ring involves the oxidative cyclization of N-acylhydrazones. nih.govorganic-chemistry.org These reactions are typically mediated by reagents like iodine, bromine, or chloramine-T. nih.govorganic-chemistry.org While highly effective for producing 2,5-disubstituted oxadiazoles, these methods are less direct for installing the 2-thiol functionality and would require subsequent modification steps.
Regioselective Introduction of the 3-Phenylpropyl Side Chain
The regiochemistry of the final product, specifically the placement of the 3-phenylpropyl group at the C5 position, is a critical aspect of the synthetic strategy. In the context of the primary synthetic pathway, this is controlled by the choice of the starting material.
The synthesis commences with a precursor that already contains the desired side chain, namely 4-phenylbutanoic acid or its corresponding hydrazide. The reaction of 4-phenylbutanoic acid hydrazide with carbon disulfide allows for only one possible cyclization outcome, where the carbon atom of the hydrazide's carbonyl group becomes the C5 atom of the oxadiazole ring. This inherently directs the 3-phenylpropyl group to the desired position without the formation of other isomers. This strategy of incorporating the side chain at the beginning of the synthesis is a common and effective method for ensuring regioselectivity in the formation of 5-substituted heterocyclic systems. acs.org
Functionalization and Derivatization Strategies at the Thiol Group
The synthesized this compound is a versatile intermediate for further chemical modification. The compound exists in a tautomeric equilibrium between the thiol and thione forms, although the thione form often predominates in the solid state. nih.govresearchgate.net The exocyclic sulfur atom is a key site for functionalization, acting as a potent nucleophile.
The nucleophilic thiol group readily undergoes reaction with various electrophiles, providing a straightforward method for generating a library of analogs.
S-Alkylation: In the presence of a base (e.g., sodium ethoxide, potassium carbonate), the thiol is deprotonated to form a thiolate anion, which then reacts with alkyl or aralkyl halides (e.g., ethyl chloroacetate, benzyl chloride) in a nucleophilic substitution reaction. researchgate.netresearchgate.net This results in the formation of a new carbon-sulfur bond, yielding S-substituted derivatives. nih.gov These reactions are typically carried out in polar aprotic solvents like DMF or in alcohols. growingscience.comresearchgate.net
S-Acylation: Similarly, the thiolate can react with acylating agents such as acid chlorides or anhydrides. This reaction produces thioester derivatives. For example, reacting the parent thiol with various benzoyl chloride derivatives would yield a series of S-benzoyl-1,3,4-oxadiazole analogs. jchemrev.com
These derivatization strategies are crucial for exploring structure-activity relationships in drug discovery programs and for modifying the physicochemical properties of the parent compound.
Table 2: Examples of Electrophiles for S-Substitution of 1,3,4-Oxadiazole-2-thiols
| Parent Compound Class | Electrophile | Resulting Functional Group | Reference |
|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Alkyl Halides (e.g., CH₃I) | S-Alkyl (Thioether) | nih.gov |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol (B171674) | Benzyl Chloride | S-Benzyl (Thioether) | researchgate.net |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Ethyl Chloroacetate | S-CH₂COOEt (Thioether Ester) | researchgate.netresearchgate.net |
| 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | Benzoyl Chloride | S-Benzoyl (Thioester) | jchemrev.com |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Alkyl Chloroformates | S-Carbonothioate | researchgate.net |
Mannich Base Formation at the N-3 Position of the Thione Tautomer
The this compound scaffold is capable of existing in thiol-thione tautomerism. The thione tautomer possesses a reactive proton on the nitrogen at the 3-position, making it a suitable substrate for aminomethylation via the Mannich reaction. researchgate.netresearchgate.net This reaction is a cornerstone of medicinal chemistry for introducing a variety of aminomethyl groups, which can enhance solubility and provide new interaction points for biological targets.
The synthesis of Mannich bases from 5-substituted-1,3,4-oxadiazole-2-thiones is typically a one-pot, three-component reaction. uobaghdad.edu.iq It involves the condensation of the parent oxadiazole, an appropriate aldehyde (most commonly formaldehyde), and a primary or secondary amine. oarjbp.commdpi.com The reaction is generally carried out in a polar solvent, such as ethanol, at room temperature or under reflux conditions, yielding the corresponding 3-substituted aminomethyl derivatives in good yields. nih.govnih.gov A wide array of amines can be utilized in this synthesis, including aliphatic, aromatic, and heterocyclic amines, allowing for extensive diversification of the final products. researchgate.net For instance, the condensation of a 5-substituted-1,3,4-oxadiazole-2-thiol with formaldehyde and various 1-substituted piperazines in ethanol yields the corresponding 3-[(4-substituted piperazin-1-yl)methyl] derivatives. nih.govnih.gov
The general synthetic pathway is illustrated below:
General Reaction Scheme for Mannich Base Formation
A 5-substituted-1,3,4-oxadiazole-2-thione is reacted with formaldehyde and a suitable primary or secondary amine (R¹R²NH) in ethanol to yield the N-3 substituted Mannich base.
This methodology allows for the creation of a library of derivatives from the parent this compound, each with unique physicochemical properties.
| Amine Type | Specific Example | Resulting Mannich Base Substituent at N-3 |
|---|---|---|
| Primary Aromatic Amine | Aniline | -CH₂-NH-Ph |
| Substituted Aromatic Amine | 4-Chloroaniline | -CH₂-NH-C₆H₄-Cl |
| Secondary Cyclic Amine | Piperidine | -CH₂-N(CH₂)₅ |
| Substituted Piperazine | 1-Phenylpiperazine | -CH₂-N(CH₂CH₂)₂N-Ph |
| Secondary Acyclic Amine | Dimethylamine | -CH₂-N(CH₃)₂ |
Conjugation with Other Biologically Relevant Scaffolds
A powerful strategy in drug design is the hybridization of two or more distinct pharmacophores to create a single molecular entity with potentially enhanced affinity, dual-action capabilities, or an improved pharmacological profile. The this compound core can be strategically conjugated with other biologically relevant scaffolds to produce novel hybrid compounds. The thiol group at the 2-position and the nitrogen at the 3-position serve as versatile handles for such modifications.
One common approach involves the S-alkylation of the thiol group with a linker attached to another bioactive molecule. For example, by reacting the thiol with a haloacetyl derivative of another heterocyclic scaffold, a stable thioether linkage is formed. This method has been used to link 1,3,4-oxadiazole-2-thiols to moieties like quinazoline-4-ones and oxazine-4-ones. uobaghdad.edu.iq Similarly, conjugation with quinolone antibacterial agents has been explored, where the 1,3,4-oxadiazole ring is appended to the quinolone nucleus to investigate synergistic antimicrobial effects. mdpi.com
Another strategy involves using the Mannich reaction described in the previous section, where the amine component itself is a biologically active molecule, thereby directly linking the two scaffolds via a short aminomethyl bridge.
The rationale for creating these molecular hybrids is multifaceted:
Dual-Targeting: The resulting molecule may interact with the distinct biological targets of each original scaffold, which can be advantageous in complex diseases.
Synergistic Effects: The combined molecule may exhibit activity greater than the sum of its individual components.
Improved Physicochemical Properties: One scaffold may improve the solubility, membrane permeability, or metabolic stability of the other.
| Scaffold | Potential Biological Activity | Possible Linkage Strategy |
|---|---|---|
| Benzothiazole | Antimicrobial, Anticancer | Thioether linkage at C-2 |
| Quinolone | Antibacterial | Thioether or amide linkage |
| Pyrazine | Antibacterial, Antifungal | Direct fusion or thioether linkage |
| Indole | Anticancer, Anti-inflammatory | Mannich base formation at N-3 |
| Combretastatin analogue | Anticancer (tubulin inhibition) | Ester or ether linkage from phenylpropyl group |
Design and Synthesis of Structure-Activity Relationship (SAR) Focused Analogues
Modifications to the Phenylpropyl Substituent (e.g., halogenation, alkyl chain variations)
The 5-substituent of the 1,3,4-oxadiazole ring plays a crucial role in determining the molecule's interaction with its biological target. Modifications to the 3-phenylpropyl group can be systematically undertaken to map the binding pocket and enhance potency.
Phenyl Ring Modifications: The terminal phenyl ring is a prime target for substitution. Introducing small, electronically distinct groups can significantly influence binding affinity through steric and electronic effects.
Halogenation: The introduction of halogens (F, Cl, Br) at the ortho, meta, or para positions can modulate lipophilicity and introduce new halogen-bonding interactions. For instance, studies on other 5-aryl-1,3,4-oxadiazoles have shown that halogen substitution can enhance antibacterial activity. mdpi.com
Electron-Donating/Withdrawing Groups: Adding groups like methyl (-CH₃), methoxy (-OCH₃), or trifluoromethyl (-CF₃) can alter the electron density of the ring, affecting its interaction with the target protein.
Alkyl Chain Variations: The three-carbon (propyl) linker provides conformational flexibility. Varying its length can optimize the positioning of the terminal phenyl ring within the binding site.
Chain Length: Synthesizing analogues with ethyl, butyl, or pentyl chains can determine the optimal distance between the oxadiazole core and the phenyl ring.
Chain Rigidity: Introducing double bonds or cyclopropyl groups into the linker can restrict conformational freedom, which can sometimes lead to a significant increase in activity by locking the molecule into its bioactive conformation.
| Modification Type | Position | Example Substituent | Rationale |
|---|---|---|---|
| Halogenation | Phenyl Ring (para) | -Cl | Increase lipophilicity, potential for halogen bonding |
| Alkylation | Phenyl Ring (meta) | -CH₃ | Probe for steric tolerance, hydrophobic interactions |
| Alkoxylation | Phenyl Ring (para) | -OCH₃ | Introduce H-bond acceptor, alter electronics |
| Chain Variation | Alkyl Linker | -(CH₂)₂- (Ethyl) | Probe optimal distance for phenyl ring placement |
| Chain Variation | Alkyl Linker | -(CH₂)₄- (Butyl) | Probe optimal distance for phenyl ring placement |
Alterations at the Thiol Group for Improved Ligand-Target Interactions
The thiol group at the C-2 position is a key functional handle that can act as a hydrogen bond donor/acceptor and a nucleophile. Its modification is a critical aspect of SAR studies. Blocking or replacing this group can improve metabolic stability, alter the binding mode, and enhance cell permeability.
A primary modification is the conversion of the thiol to a thioether via S-alkylation or S-aralkylation. This is readily achieved by treating the thiol with various alkyl or aralkyl halides in the presence of a base. nih.gov This transformation removes the acidic proton, converting the group from a hydrogen bond donor to a hydrogen bond acceptor (via the sulfur lone pairs) and introducing new steric bulk. The choice of the S-substituent allows for extensive exploration of the space around this part of the molecule. For example, introducing benzyl, substituted benzyl, or smaller alkyl groups can probe for nearby hydrophobic pockets or steric clashes within the target's active site.
Isoelectronic and Bioisosteric Replacements within the Molecular Framework
Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. cambridgemedchemconsulting.com This involves replacing an atom or a group of atoms with another that has similar steric, electronic, or topological features.
Heterocyclic Core Replacement: The 1,3,4-oxadiazole ring itself can be replaced with other five-membered heterocycles.
1,3,4-Thiadiazole: Replacing the ring oxygen with a sulfur atom to give a 1,3,4-thiadiazole is a classical bioisosteric switch. nih.govresearchgate.net This generally increases lipophilicity and can alter metabolic pathways and hydrogen bonding capacity.
1,2,4-Triazole: Replacing the ring oxygen with an N-H or N-R group yields a 1,2,4-triazole. This introduces an additional hydrogen bond donor/acceptor site, significantly impacting solubility and target interactions. mdpi.com
Thione Group Replacement: The exocyclic sulfur atom of the thione group is also a candidate for bioisosteric replacement.
Oxygen Analogue (Oxone): Replacing the C=S with a C=O group would yield the corresponding 1,3,4-oxadiazol-2-one. This significantly changes the electronic character and hydrogen bonding properties of the group.
Imino Analogue: Replacement with a C=N-R group introduces further possibilities for substitution and interaction.
These replacements can lead to compounds with improved selectivity, reduced toxicity, or better pharmacokinetic profiles while retaining the essential binding characteristics of the parent molecule. rsc.org
| Original Group | Bioisosteric Replacement | Anticipated Change in Properties |
|---|---|---|
| 1,3,4-Oxadiazole Ring (O atom) | 1,3,4-Thiadiazole Ring (S atom) | Increased lipophilicity, altered H-bonding |
| 1,3,4-Oxadiazole Ring (O atom) | 1,2,4-Triazole Ring (N-H group) | Increased polarity, additional H-bond donor |
| Thione Group (C=S) | Oxone/Carbonyl Group (C=O) | Increased polarity, stronger H-bond acceptor |
| Phenyl Group | Pyridyl or Thienyl Group | Modulation of polarity and H-bonding capacity |
Advanced Spectroscopic and Computational Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environment and Connectivity
The proton NMR (¹H NMR) spectrum of 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol is expected to exhibit distinct signals corresponding to the protons of the phenylpropyl side chain and the thiol group on the oxadiazole ring. The phenyl group will typically show signals in the aromatic region (δ 7.2-7.4 ppm). The propyl chain protons will appear as multiplets in the aliphatic region. The methylene group adjacent to the phenyl ring (C1') would likely resonate around δ 2.7-2.9 ppm, the central methylene group (C2') around δ 2.0-2.2 ppm, and the methylene group attached to the oxadiazole ring (C3') at approximately δ 3.0-3.2 ppm, influenced by the electron-withdrawing nature of the heterocyclic ring. The thiol proton (-SH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.20-7.40 | Multiplet |
| -CH₂- (C1') | 2.75-2.95 | Triplet |
| -CH₂- (C2') | 2.05-2.25 | Multiplet |
| -CH₂- (C3') | 3.05-3.25 | Triplet |
| -SH | Variable | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR for Carbon Backbone and Functional Group Identification
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The 1,3,4-oxadiazole (B1194373) ring is characterized by two distinct carbon signals. The carbon atom C5, attached to the phenylpropyl group, is expected to resonate at a different chemical shift than the C2 carbon, which is bonded to the sulfur atom. The phenylpropyl side chain will display signals for the aromatic carbons, with the ipso-carbon appearing at a distinct chemical shift, and the aliphatic carbons of the propyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Oxadiazole) | 175-180 |
| C5 (Oxadiazole) | 160-165 |
| Phenyl C (ipso) | 140-142 |
| Phenyl C | 126-129 |
| -CH₂- (C1') | 34-36 |
| -CH₂- (C2') | 30-32 |
| -CH₂- (C3') | 25-27 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons in the phenylpropyl chain, confirming the -CH₂-CH₂-CH₂- connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for each methylene group in the propyl chain and the protons and carbons of the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in establishing longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the protons of the C3' methylene group and the C5 carbon of the oxadiazole ring, definitively linking the side chain to the heterocyclic core.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would likely be observed.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₁H₁₂N₂OS), the calculated exact mass of the neutral molecule can be used to confirm the molecular formula by comparing it to the experimentally determined mass of the molecular ion. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, with expected cleavages occurring in the phenylpropyl side chain.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
The presence of the thiol (-SH) group is typically identified by a weak absorption band in the region of 2550-2600 cm⁻¹. However, in the case of the related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), a strong band is observed at a lower frequency, around 2364 cm⁻¹, which is attributed to the S-H stretching mode. man.ac.ukscilit.com This shift may be indicative of intermolecular hydrogen bonding of the S-H…S type. The C=N stretching vibration of the oxadiazole ring is expected to appear in the 1610-1680 cm⁻¹ region. For 5-phenyl-1,3,4-oxadiazole-2-thiol, a band around 1471 cm⁻¹ is assigned to the C-N stretching mode. researchgate.net
The aromatic C-H stretching vibrations from the phenyl ring are anticipated to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl chain will appear in the 2850-3000 cm⁻¹ range. The C-O-C stretching of the oxadiazole ring typically gives rise to a strong band around 1020-1250 cm⁻¹. Other important vibrations include the in-plane and out-of-plane bending of the aromatic C-H bonds.
A theoretical study on 5-phenyl-1,3,4-oxadiazole-2-thiol has provided a detailed assignment of its vibrational spectrum, which can serve as a reliable reference for interpreting the experimental spectrum of its 3-phenylpropyl analog. man.ac.ukscilit.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiol (-SH) | Stretching | ~2360 (potentially lower due to H-bonding) |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=N (Oxadiazole) | Stretching | 1610-1680 |
| C-N (Oxadiazole) | Stretching | ~1470 |
| C-O-C (Oxadiazole) | Stretching | 1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound, namely the phenyl ring and the 1,3,4-oxadiazole-2-thiol (B52307) moiety, are expected to give rise to characteristic absorption bands.
Derivatives of 1,3,4-oxadiazole typically exhibit absorption maxima (λmax) corresponding to n → π* and π → π* electronic transitions. ijrpr.com For the analogous 5-phenyl-1,3,4-oxadiazole-2-thiol, UV-Vis absorption spectra show distinct peaks. researchgate.net The presence of the phenyl group in conjugation with the oxadiazole ring is expected to influence the position and intensity of these absorption bands. The introduction of the propyl chain as a substituent is not expected to significantly alter the electronic transitions compared to the phenyl analog, as it does not extend the conjugation.
The analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule, including the HOMO-LUMO energy gap, which is crucial for predicting its reactivity and potential applications in materials science.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200-300 | Phenyl ring, Oxadiazole ring |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole, can provide valuable insights into its likely solid-state conformation and intermolecular interactions. nih.gov
It is anticipated that the 1,3,4-oxadiazole ring will be essentially planar. The phenylpropyl substituent will have conformational flexibility around the C-C single bonds of the propyl chain. In the solid state, the molecules are likely to be involved in intermolecular hydrogen bonding through the thiol group, potentially forming dimeric or polymeric structures. The N-H...S or S-H...N type hydrogen bonds are common in related heterocyclic thiols.
Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could also play a significant role in the crystal packing. A detailed X-ray crystallographic study would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry and its supramolecular assembly.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. This experimental data is then compared with the calculated theoretical values based on the proposed molecular formula to validate its empirical and molecular formula.
The molecular formula for this compound is C₁₁H₁₂N₂OS. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The validation of the empirical formula is a fundamental requirement for the characterization of a newly synthesized compound. For a pure sample, the experimentally determined percentages should be within a narrow margin of error (typically ±0.4%) of the calculated values. stackexchange.com
Table 3: Theoretical Elemental Analysis Data for C₁₁H₁₂N₂OS
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 59.97 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 5.50 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.72 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.26 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.55 |
| Total | | | | 220.32 | 100.00 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Profiling
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for assessing molecular stability; a larger energy gap implies higher stability and lower reactivity.
For analogous 5-substituted-1,3,4-oxadiazole-2-thiols, DFT calculations have been employed to determine these parameters. For instance, in a study on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.net It is anticipated that the phenylpropyl substituent in the target molecule would influence the electron density distribution and, consequently, the HOMO-LUMO energies.
Table 1: Representative Frontier Molecular Orbital Data for a Related 1,3,4-Oxadiazole (B1194373) Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
| Energy Gap (ΔE) | 4.65 |
Note: The data presented is for a representative 5-aryl-1,3,4-oxadiazole-2-thiol and serves as an illustrative example.
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for related 1,3,4-oxadiazole derivatives have shown good correlation with experimental values. For 5-(3-phenylpropyl)-1,3,4-oxadiazole-2-thiol, the predicted chemical shifts would aid in the assignment of protons and carbons in the phenylpropyl chain and the oxadiazole ring.
IR Vibrational Frequencies: A theoretical vibrational study of 5-phenyl-1,3,4-oxadiazole-2-thiol using DFT calculations has been performed to assign the infrared (IR) spectrum. scilit.com Key vibrational modes for the target compound would include the S-H stretching of the thiol group, C=N stretching of the oxadiazole ring, and various vibrations associated with the phenylpropyl substituent.
Table 2: Predicted and Experimental Vibrational Frequencies for a Related 1,3,4-Oxadiazole-2-thiol (B52307)
| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H Stretch | 3400-3500 | 3450 |
| C-H Aromatic Stretch | 3000-3100 | 3050 |
| S-H Stretch | 2500-2600 | 2550 |
| C=N Stretch | 1600-1650 | 1620 |
Note: This table presents typical ranges and representative data for analogous compounds.
Global and Local Reactivity Descriptors (e.g., Fukui functions)
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For 1,3,4-oxadiazole-2-thiol derivatives, Fukui function analysis would likely indicate the nitrogen and sulfur atoms as the primary sites for electrophilic attack.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding interactions.
Identification of Putative Biological Target Proteins and Binding Pockets
While no specific molecular docking studies for this compound have been reported, research on other 1,3,4-oxadiazole derivatives has shown their potential to interact with various biological targets. For instance, some derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. researchgate.net Other potential targets for this class of compounds include various kinases and receptors implicated in cancer and infectious diseases.
A molecular docking study of a novel 1,3,4-oxadiazole derivative against the E. coli biotin carboxylase has been reported, suggesting antibacterial applications. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against such enzymes. Docking simulations would involve placing the molecule into the active site of a target protein and calculating the binding affinity and interaction energies. The phenylpropyl group would likely play a significant role in hydrophobic interactions within the binding pocket.
Table 3: Potential Biological Targets for 1,3,4-Oxadiazole Derivatives
| Target Protein | Therapeutic Area |
| Cyclooxygenase (COX) | Anti-inflammatory |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer |
| Dihydrofolate Reductase (DHFR) | Antimicrobial |
| Biotin Carboxylase | Antibacterial |
Analysis of Predicted Binding Affinities and Interaction Modes
Currently, there is a lack of specific data in published research detailing the predicted binding affinities and interaction modes of this compound with specific biological targets. In silico molecular docking studies are commonly employed to predict the binding energy and pose of a ligand within the active site of a protein. These studies for other 1,3,4-oxadiazole derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their biological activity. For instance, studies on related compounds have identified crucial hydrogen bond interactions with amino acid residues like Arg120, Tyr355, and Ser530 in the active sites of enzymes like cyclooxygenase (COX). However, without specific docking studies for this compound, a detailed analysis of its potential binding interactions remains speculative.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior
There are no specific molecular dynamics (MD) simulation studies available in the scientific literature for this compound. MD simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, these simulations are valuable for assessing the conformational stability of a ligand-protein complex and observing its dynamic behavior in a simulated biological environment. For other 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of docking poses and to understand the flexibility of the ligand within the binding pocket. nih.govnih.gov Such studies provide a more dynamic picture of the molecular interactions than static docking models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its close analogs have not been reported in the available literature. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models based on Molecular Descriptors
The development of predictive QSAR models relies on calculating various molecular descriptors for a series of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. While QSAR studies have been conducted on various series of 1,3,4-oxadiazole derivatives, a model specifically applicable to this compound is not available.
Correlation of Structural Features with Observed In Vitro Biological Activities
Without established QSAR models, a quantitative correlation of the structural features of this compound with observed in vitro biological activities cannot be definitively stated. Structure-activity relationship (SAR) studies on broader classes of 1,3,4-oxadiazoles have provided general insights. For example, the nature and position of substituents on the phenyl ring and at the 5-position of the oxadiazole ring are often found to significantly influence biological activity. However, a precise understanding of the contribution of the 3-phenylpropyl group to the activity profile requires specific comparative studies and QSAR modeling.
Mechanistic Elucidation and Molecular Target Identification
Characterization of Molecular Interactions with Putative Protein Targets
Currently, there is no published data from receptor binding assays or enzyme kinetics studies for 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol. Such studies would be crucial in identifying its direct molecular targets. Future research could involve screening the compound against a panel of receptors and enzymes known to be modulated by similar heterocyclic compounds. Techniques like radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could quantify binding affinities, while enzyme inhibition assays would be essential to determine its effect on enzymatic activity and elucidate the mode of inhibition (e.g., competitive, non-competitive).
Analysis of Cellular Uptake and Intracellular Localization
Information regarding the cellular permeability and subcellular distribution of this compound is not available. To understand its mechanism of action, it is vital to determine if the compound can enter cells and where it accumulates. Future studies could employ fluorescently tagged analogs of the compound in conjunction with confocal microscopy to visualize its uptake and localization within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. Quantitative methods like high-performance liquid chromatography (HPLC) or mass spectrometry could also be used to measure its intracellular concentration.
Investigation of Downstream Cellular Processes and Pathways Affected by Compound Treatment
There are no studies detailing the downstream cellular effects of treatment with this compound. Once a primary molecular target is identified, subsequent research would be needed to map the signaling pathways that are consequently affected. This would involve examining changes in post-translational modifications of key signaling proteins (e.g., phosphorylation), activation of transcription factors, and alterations in cellular processes such as proliferation, apoptosis, or cell cycle progression in relevant cell-based models.
Gene Expression and Proteomic Analysis to Identify Affected Biological Networks
Comprehensive gene expression and proteomic analyses have not been performed for this compound. Techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics would provide an unbiased, global view of the cellular response to the compound. These powerful approaches could reveal novel targets and pathways, offering a broader understanding of its biological impact and potentially uncovering unexpected mechanisms of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-Phenylpropyl)-1,3,4-oxadiazole-2-thiol, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using dehydrating agents like phosphorus oxychloride (POCl₃). A common approach involves refluxing a mixture of 4-phenylbutyric acid derivatives and thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Reaction monitoring via Thin Layer Chromatography (TLC) ensures completion, and purification is achieved through recrystallization from DMSO/water mixtures (2:1 v/v) . Key parameters affecting yield include reagent stoichiometry, reaction temperature, and solvent polarity.
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with characteristic shifts for oxadiazole protons (δ 8–10 ppm) and aromatic protons (δ 7–8 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 305 [M+1] for analogous oxadiazole-thiols) . Purity is assessed via melting point analysis and high-performance liquid chromatography (HPLC).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance selectivity and yield of this compound?
- Methodological Answer : Optimization studies should systematically vary catalysts (e.g., carbodiimides for milder conditions), solvents (polar aprotic solvents like DMF enhance reactivity), and temperature (microwave-assisted synthesis reduces reaction time). For example, substituting POCl₃ with trifluoroacetic acid (TFA) under reflux improves selectivity for oxadiazole-thiols over side products . Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., temperature vs. solvent polarity) to identify optimal conditions .
Q. What biochemical pathways are implicated in the antimicrobial activity of oxadiazole derivatives, and how can these be experimentally validated?
- Methodological Answer : Oxadiazole-thiols inhibit bacterial enzymes like dihydrofolate reductase (DHFR) or disrupt membrane integrity . Validation involves:
- Enzyme inhibition assays : Measure IC₅₀ values using purified DHFR and NADPH oxidation rates.
- Gene expression profiling : RNA sequencing of treated microbial cultures to identify downregulated pathways (e.g., folate biosynthesis).
- Structural studies : X-ray crystallography or molecular docking to visualize ligand-enzyme interactions .
Q. How should researchers address contradictions in reported biological activities of structurally similar oxadiazole derivatives?
- Methodological Answer : Contradictions may arise from variations in substituent groups or assay protocols. To resolve discrepancies:
- Comparative SAR studies : Synthesize analogs with controlled substituent changes (e.g., varying alkyl chain length) and test activity in standardized assays .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency).
- Reproducibility checks : Validate conflicting results using identical cell lines (e.g., HepG2 for anticancer assays) and standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
